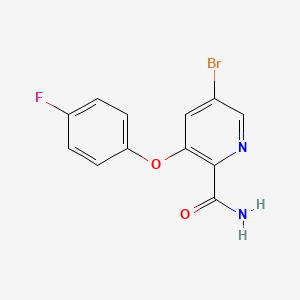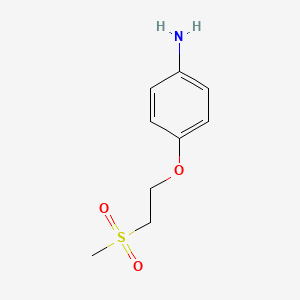
4-(2-Methanesulfonylethoxy)aniline
Descripción general
Descripción
4-(2-Methanesulfonylethoxy)aniline is a chemical compound with the molecular formula C9H13NO3S . It has a molecular weight of 215.27 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 4-(2-Methanesulfonylethoxy)aniline consists of an amine attached to a benzene ring . The InChI code for this compound is 1S/C9H13NO3S/c1-14(11,12)7-6-13-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 .Physical And Chemical Properties Analysis
4-(2-Methanesulfonylethoxy)aniline is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Novel Compounds : An example is the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through a reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines. This process demonstrates the utility of similar compounds in creating new chemical structures (An, Zheng, & Wu, 2014).
N-Arylation and Genotoxic Impurity Avoidance : The Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, as a safer alternative to avoid genotoxic impurities, is another significant application. This method is exemplified in the synthesis of dofetilide (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Chemical Ionization and Mass Spectra Analysis : The study of electron impact and chemical ionization mass spectra of related compounds, like 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide, contributes to the understanding of their fragmentation mechanisms (Onuska, Comba, & Harrison, 1976).
DNA Binding Studies : Research on compounds like N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide, which bind to DNA through intercalation, illustrates the relevance of similar aniline derivatives in the study of drug-DNA interactions (Hénichart, Bernier, & Catteau, 1982).
Material Science and Polymer Research
Conductive Polymer Synthesis : The reaction of aniline with p-benzoquinone in methanesulfonic acid, leading to the formation of conductive salts, represents an important application in the development of conductive materials and polymers (Stejskal, Bober, Trchová, Horský, Pilař, & Walterová, 2014).
Polymerization of Aniline : Research into the emulsion polymerization of aniline using ionic dispersants containing methanesulfonate segments adds to the understanding of polymer chemistry and the development of new polymeric materials (Su & Hong, 2001).
Copolymerization for Water-Soluble Polyaniline Derivatives : The copolymerization of aniline with o-alkoxysulfonated anilines demonstrates the production of water-soluble and self-doped polyaniline derivatives, advancing the field of polymer science (Prévost, Petit, & Pla, 1999).
Environmental and Analytical Applications
Electrochemical Wastewater Treatment : Studies on the electrochemical degradation of aniline and its derivatives in wastewater treatment using various electrodes and methods illustrate applications in environmental science (Brillas, Bastida, Llosa, & Casado, 1995).
In Situ Polymerization in Layered Double Hydroxides : The incorporation of aniline sulfonic acid derivatives into the interlamellar space of layered double hydroxides, probed by ESR and electrochemical studies, highlights applications in material science and nanotechnology (Moujahid, Dubois, Besse, & Leroux, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-methylsulfonylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-14(11,12)7-6-13-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIVECHCOYZFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methanesulfonylethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



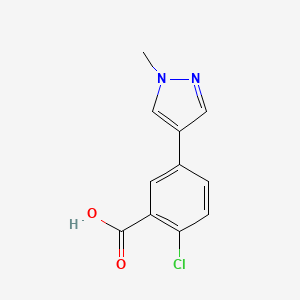
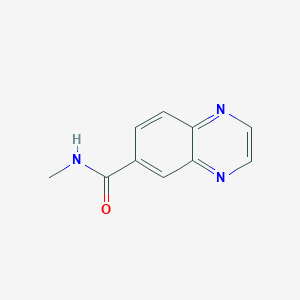
![4-[(2-Methylphenyl)sulfanyl]aniline](/img/structure/B1400730.png)
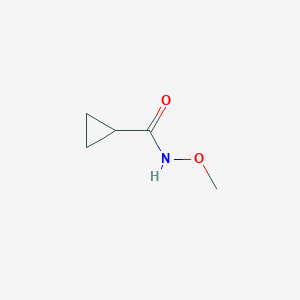
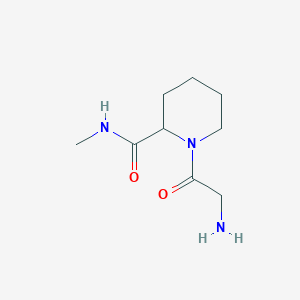
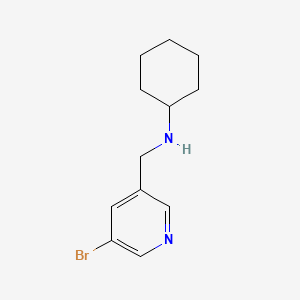
![N-[2-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B1400736.png)
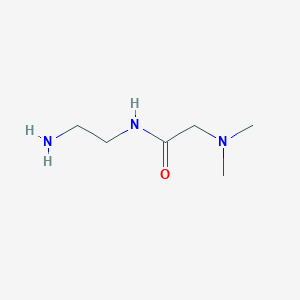
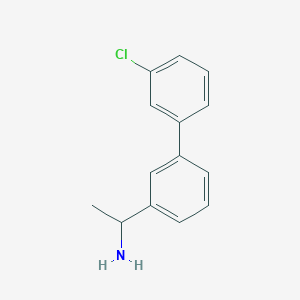

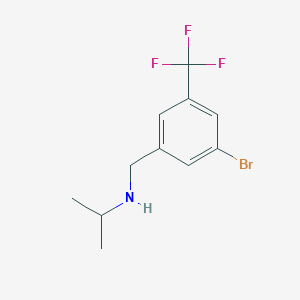
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol](/img/structure/B1400746.png)

